2-Formyl-6-(4-methoxy-3-methylphenyl)phenol, 95%
Overview
Description
2-Formyl-6-(4-methoxy-3-methylphenyl)phenol, 95% (2F6MMPP) is an aromatic compound that is commonly used in scientific research. It is a derivative of phenol and is used as an intermediate in the synthesis of various organic compounds. 2F6MMPP is also known as 4-methoxy-3-methylphenol formaldehyde, and is a white solid with a melting point of 73-76°C. It has a strong, sweet odour and is soluble in water and most organic solvents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Formyl-6-(4-methoxy-3-methylphenyl)phenol, 95% involves the conversion of 2-hydroxy-6-(4-methoxy-3-methylphenyl)benzaldehyde to the desired product through a series of reactions.
Starting Materials
2-hydroxy-6-(4-methoxy-3-methylphenyl)benzaldehyde, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Acetic anhydride, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Sodium sulfite, Sodium hydroxide, Ethanol
Reaction
Step 1: Reduction of 2-hydroxy-6-(4-methoxy-3-methylphenyl)benzaldehyde with sodium borohydride in methanol to form 2-hydroxy-6-(4-methoxy-3-methylphenyl)benzyl alcohol, Step 2: Oxidation of 2-hydroxy-6-(4-methoxy-3-methylphenyl)benzyl alcohol with sulfuric acid and sodium nitrite to form 2-formyl-6-(4-methoxy-3-methylphenyl)benzoic acid, Step 3: Conversion of 2-formyl-6-(4-methoxy-3-methylphenyl)benzoic acid to its acyl chloride derivative using thionyl chloride, Step 4: Reaction of the acyl chloride derivative with sodium sulfite and sodium hydroxide to form 2-formyl-6-(4-methoxy-3-methylphenyl)phenol, Step 5: Purification of the product by recrystallization from ethanol to obtain 2-Formyl-6-(4-methoxy-3-methylphenyl)phenol, 95%
Scientific Research Applications
2F6MMPP is used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds including pharmaceuticals, dyes, pigments, and agrochemicals. It is also used as a reagent in the synthesis of various heterocyclic compounds. In addition, 2F6MMPP has been used in the synthesis of polymers, polyurethanes, and polyamides.
Mechanism Of Action
2F6MMPP is an intermediate in the synthesis of various organic compounds. It is a key component in the synthesis of heterocyclic compounds, polymers, polyurethanes, and polyamides. The mechanism of action of 2F6MMPP depends on the specific reaction in which it is used. Generally, it acts as an electron-donating group, facilitating the formation of new bonds between molecules.
Biochemical And Physiological Effects
2F6MMPP is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages And Limitations For Lab Experiments
2F6MMPP is a useful reagent for the synthesis of a variety of organic compounds. It is relatively easy to obtain and is stable at room temperature. However, it is sensitive to light and air, and should be stored in a dark, dry place. In addition, it is corrosive and should be handled with care.
Future Directions
The use of 2F6MMPP as a reagent in the synthesis of organic compounds is likely to continue to be an area of active research. Possible future directions include the development of new methods for the synthesis of heterocyclic compounds, polymers, polyurethanes, and polyamides using 2F6MMPP as an intermediate. In addition, research into the mechanisms of action of 2F6MMPP in various reactions is likely to continue. Finally, further research into the safety and toxicity of 2F6MMPP may be conducted in order to ensure its safe use in laboratory and industrial settings.
properties
IUPAC Name |
2-hydroxy-3-(4-methoxy-3-methylphenyl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-11(6-7-14(10)18-2)13-5-3-4-12(9-16)15(13)17/h3-9,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCJLAAFPWNRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685163 | |
Record name | 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-methoxy-3-methylphenyl)phenol | |
CAS RN |
1261976-50-4 | |
Record name | 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.